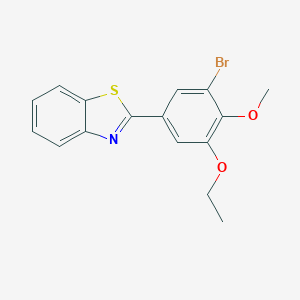
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole, also known as BMB, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMB is a benzothiazole derivative that contains a bromine atom, an ethoxy group, and a methoxy group attached to a phenyl ring.
Applications De Recherche Scientifique
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has also been investigated for its potential use as a fluorescent probe for detecting zinc ions in biological systems.
Mécanisme D'action
The exact mechanism of action of 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has also been shown to reduce inflammation in animal models of arthritis. Additionally, 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has been shown to have antiviral activity against certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole in lab experiments is its relatively low toxicity compared to other compounds with similar activities. However, 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the synthesis of 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole can be challenging, which can limit its availability for research.
Orientations Futures
There are several potential future directions for the use of 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole in research. One area of interest is its potential use as a fluorescent probe for detecting zinc ions in biological systems. Additionally, 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole could be further investigated for its antitumor, anti-inflammatory, and antiviral activities. The development of more efficient synthesis methods for 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole could also facilitate its use in research.
Méthodes De Synthèse
The synthesis of 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole involves a series of reactions that start with the condensation of 2-aminobenzenethiol with 3-bromo-4-methoxyacetophenone in the presence of a base. The resulting intermediate is then reacted with ethyl iodide to form 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole. The overall yield of this process is around 50%, and the purity of the final product can be improved by recrystallization.
Propriétés
Nom du produit |
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole |
|---|---|
Formule moléculaire |
C16H14BrNO2S |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H14BrNO2S/c1-3-20-13-9-10(8-11(17)15(13)19-2)16-18-12-6-4-5-7-14(12)21-16/h4-9H,3H2,1-2H3 |
Clé InChI |
MTTWGITVCSZUQI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305212.png)
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305213.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305214.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B305216.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305217.png)
![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305218.png)
![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B305219.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305222.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305223.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B305229.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305230.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)